molecular formula C12H7IO B2589537 3-Iododibenzofuran CAS No. 5896-29-7

3-Iododibenzofuran

Cat. No.: B2589537
CAS No.: 5896-29-7
M. Wt: 294.091
InChI Key: ZMFYMIKRDGURNT-UHFFFAOYSA-N
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Description

3-Iododibenzofuran is a chemical compound with the molecular formula C12H7IO. It is a solid substance with a yellow appearance . It is used for laboratory research purposes .


Synthesis Analysis

The synthesis of dibenzofurans, which includes this compound, often involves creating the C–O bond of the furan ring. This process can be followed by the formation of dibenzofurans by cyclizing diarylether derivatives . Another method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like MolView, which allows for the conversion of a molecule into a 3D model . Additionally, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

This compound is a solid substance with a yellow appearance . It has a molecular weight of 294.09 . The boiling point is predicted to be 366.6±15.0 °C . The density is predicted to be 1.809±0.06 g/cm3 .

Scientific Research Applications

Molecular Structure Analysis

3-Iododibenzofuran has been structurally analyzed, revealing that both molecules (3-nitrodibenzofuran and this compound) are nearly planar and pack in herringbone patterns composed of symmetry-related head-to-tail pairs with parallel π systems (Chaloner, Hitchcock, & Sutton, 1995).

Synthesis and Library Creation

An efficient synthesis method for 2- or 4-iododibenzofurans has been developed, involving CuI-mediated sequential iodination/cycloetherification of two aromatic C-H bonds in o-arylphenols. This process is significant for creating a focused dibenzofuran library, suggesting potential applications in various research and development areas (Zhao et al., 2012).

Dopamine D2 Receptor Imaging

[123I]Iodobenzofuran ([123I]IBF) has been utilized as a single photon emission computed tomography (SPECT) tracer for visualizing dopamine D2 receptors. This application is particularly valuable in neuroscientific studies, allowing for the quantification of dopamine D2 receptor parameters in nonhuman primates, and potentially extending to human studies (Laruelle et al., 1994).

Development of Antitubercular Agents

This compound derivatives have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. This indicates the potential of this compound compounds in the development of new treatments for tuberculosis (Yempala et al., 2013).

Antioxidant and Iodine Accumulation Studies

Research on the application of iodobenzoates, including compounds related to this compound, has shown their effect on plant growth, development, and antioxidant activity. This suggests potential agricultural applications, particularly in enhancing plant resistance to environmental stressors (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

Bioimaging Applications

This compound derivatives have been investigated for their use in bioimaging, demonstrating potential applications in medical diagnostics and research. Their properties make them suitable for detailed visualization of specific biological processes or structures (Wang, Wang, & Xian, 2018).

Properties

IUPAC Name

3-iododibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFYMIKRDGURNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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